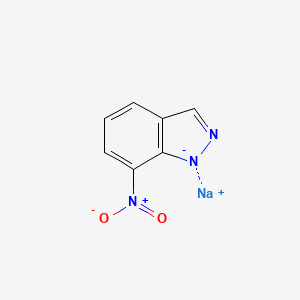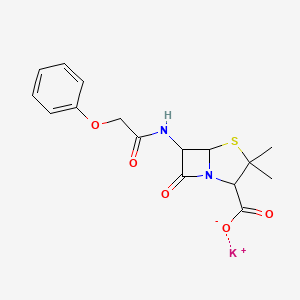
Phenoxymethylpenicillinic acid potassium salt
描述
It is a phenoxymethyl analog of Penicillin G and is commonly administered orally . This compound is particularly effective against gram-positive bacteria and is used in various medical applications, including the treatment of respiratory tract infections, skin infections, and prophylaxis against susceptible organisms .
准备方法
Synthetic Routes and Reaction Conditions
Phenoxymethylpenicillinic acid potassium salt is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The key steps involve the acylation of 6-aminopenicillanic acid with phenoxyacetic acid to form phenoxymethylpenicillin, followed by the conversion to its potassium salt form . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using Penicillium chrysogenum strains. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound . The final product is obtained by crystallization and drying, ensuring high purity and potency.
化学反应分析
Types of Reactions
Phenoxymethylpenicillinic acid potassium salt undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, rendering the antibiotic inactive.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: The phenoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and enzymes such as β-lactamases . Reaction conditions vary depending on the desired transformation but often involve aqueous or organic solvents and controlled temperatures.
Major Products Formed
The major products formed from the reactions of this compound include hydrolyzed derivatives and substituted analogs . These products can have varying degrees of antibiotic activity and stability.
科学研究应用
Phenoxymethylpenicillinic acid potassium salt is widely used in scientific research due to its antibiotic properties. Some key applications include:
作用机制
Phenoxymethylpenicillinic acid potassium salt exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the third and final stage of cell wall synthesis . This inhibition prevents the cross-linking of peptidoglycan chains, leading to cell lysis and bacterial death .
相似化合物的比较
Phenoxymethylpenicillinic acid potassium salt is similar to other β-lactam antibiotics such as Penicillin G, Ampicillin, and Carbenicillin . it is unique in its stability in acidic environments, making it suitable for oral administration . Other similar compounds include:
Penicillin G potassium salt: Less stable in acidic conditions and typically administered via injection.
Ampicillin sodium salt: Broader spectrum of activity but less stable in acidic environments.
Carbenicillin disodium salt: Effective against a wider range of bacteria but requires intravenous administration.
This compound stands out due to its oral bioavailability and effectiveness against specific gram-positive bacteria .
属性
IUPAC Name |
potassium;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTVWSOKIJULET-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17KN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


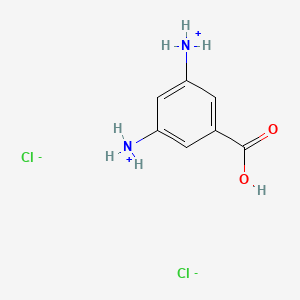
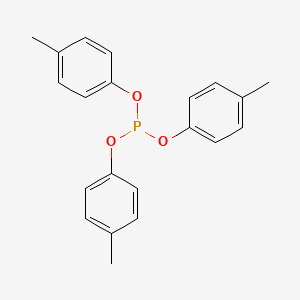
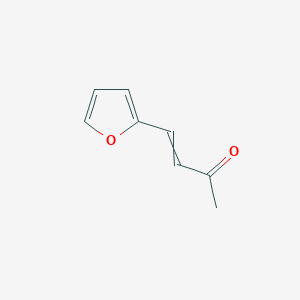
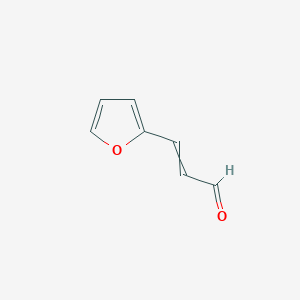
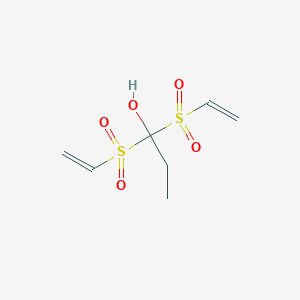
![(2R)-2-[(2-azaniumylacetyl)amino]-4-methylpentanoate](/img/structure/B7805281.png)
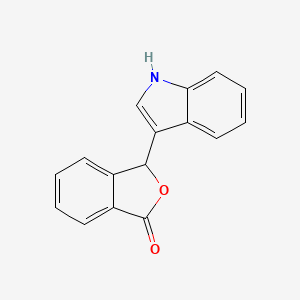
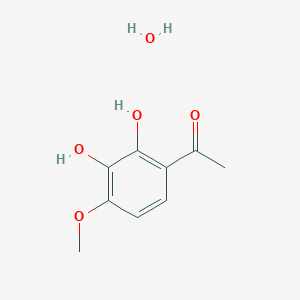
![(3s,4r)-4-Acetoxy-3-[(r)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one](/img/structure/B7805302.png)
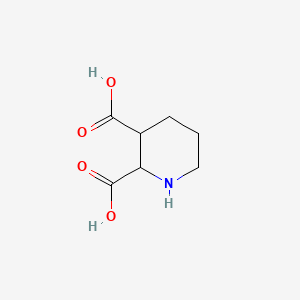
![(2E,4E,6E,8E)-10-[[(3S,4S,5S,6R)-5-methoxy-4-[(2S,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B7805331.png)

![(1R,9S,12S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B7805343.png)
